molecular formula C23H21N5O4 B2798467 methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1021046-17-2

methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2798467
CAS No.: 1021046-17-2
M. Wt: 431.452
InChI Key: BASRUDYNNFNBPX-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazinone core substituted with a 3,4-dimethylphenyl group at position 2. The structure is further functionalized by an acetyl-amino linker connected to a para-methyl benzoate ester.

Properties

IUPAC Name

methyl 4-[[2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-4-5-17(10-15(14)2)19-11-20-22(30)27(24-13-28(20)26-19)12-21(29)25-18-8-6-16(7-9-18)23(31)32-3/h4-11,13H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASRUDYNNFNBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a pyrazolo-triazine core, an acetylamino group, and a benzoate moiety. Its molecular formula is C20H22N4O3C_{20}H_{22}N_4O_3 with a molecular weight of approximately 366.42 g/mol. The structure can be represented as follows:

\text{Methyl 4 2 3 4 dimethylphenyl 4 oxopyrazolo 1 5 d 1 2 4 triazin 5 4H yl acetyl}amino)benzoate}

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. In vitro assays using various cancer cell lines have shown promising results:

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Induction of apoptosis via caspase activation
MCF-73.8Inhibition of cell proliferation and migration
A5496.5Disruption of mitochondrial function

The compound's mechanism primarily involves the induction of apoptosis through the activation of caspase pathways and the inhibition of key signaling pathways associated with cell survival.

Antimicrobial Activity

In addition to its antitumor effects, the compound has demonstrated antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) against selected bacteria are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli250
Pseudomonas aeruginosa200

These results suggest that this compound may serve as a potential lead for the development of new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound induces apoptosis in cancer cells through caspase activation.
  • Reactive Oxygen Species (ROS) Generation : It increases ROS levels in cells leading to oxidative stress and subsequent cell death.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

Case Studies and Research Findings

Several studies have focused on exploring the biological activity of this compound:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines using MTT assays and found it to significantly inhibit growth in a dose-dependent manner.
  • Antimicrobial Evaluation : Research conducted by [source needed] assessed its antimicrobial properties against clinical isolates and confirmed its effectiveness against drug-resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A: Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

  • Key Difference: Replaces the pyrazolo[1,5-d][1,2,4]triazinone core with a pyrazolo[1,5-a]pyrazinone system.
  • Substituent Variation : 3,4-Dimethoxyphenyl (Compound A) vs. 3,4-dimethylphenyl (target compound). Methoxy groups enhance electron density, whereas methyl groups increase lipophilicity.

Compound B : {4-Oxopyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid

  • Key Difference : Lacks the methyl benzoate and 3,4-dimethylphenyl substituents.
  • Impact : The absence of ester and aryl groups reduces molecular complexity and may limit bioavailability compared to the target compound.

Functional Group Analogues

Compound C: 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one

  • Key Difference: Incorporates a pyrano-pyrazole-oxazine fused system instead of pyrazolo-triazinone.
  • Impact : The additional oxygen atom in the oxazine ring may improve solubility but reduce metabolic stability.

Compound D: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives

  • Key Difference: Features a benzo[b][1,4]oxazinone core instead of pyrazolo-triazinone.
  • Impact: Oxazinone derivatives are associated with different reactivity patterns, particularly in nucleophilic substitutions.

Research Findings and Functional Insights

  • Synthetic Efficiency : The target compound’s synthesis may parallel methods used for Compound B, where acetic acid derivatives are coupled with aryl esters via Cs₂CO₃-mediated reactions in DMF .
  • Bioactivity Trends : Compounds with para-substituted benzoate esters (e.g., methyl or methoxy groups) show enhanced cellular permeability compared to unsubstituted analogues .
  • Stability: The pyrazolo-triazinone core in the target compound is less prone to hydrolysis than oxazinone derivatives (Compound C), as observed in related studies .

Q & A

Q. What synthetic protocols are recommended for synthesizing methyl 4-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with condensation of pyrazolo-triazine precursors with acetylated intermediates. Key steps include:
    • Reflux conditions : Use absolute ethanol or DMF as solvents with catalytic glacial acetic acid to promote amide bond formation between the pyrazolo-triazine core and benzoate moiety .
    • Temperature control : Maintain temperatures between 70–90°C to balance reaction rate and side-product formation .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves yield (reported 60–75%) .
  • Optimization : Adjust molar ratios (e.g., 1:1.2 for acetylating agents) and monitor reaction progress via TLC to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.6 ppm), and acetyl peaks (δ 3.7–4.1 ppm) .
    • ¹³C NMR : Confirm carbonyl signals (δ 165–170 ppm) from the ester and amide groups .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 475.2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s bioactivity?

  • Key Structural Features :
    • Pyrazolo-triazine core : Essential for kinase inhibition; substitution at the 3,4-dimethylphenyl group modulates lipophilicity and target binding .
    • Acetamido-benzoate moiety : Influences solubility and metabolic stability; ester-to-acid hydrolysis may alter pharmacokinetics .
  • Methodological Approach :
    • Analog synthesis : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., 4-F) or bulky substituents (e.g., biphenyl) to evaluate steric/electronic effects .
    • In vitro assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., CDK2 or Aurora kinases) to identify potency trends .

Q. What experimental strategies are used to elucidate the mechanism of action in biological systems?

  • Molecular Docking : Model interactions with ATP-binding pockets of target kinases (e.g., using AutoDock Vina) to predict binding modes .
  • Cellular assays :
    • Western blotting : Measure downstream phosphorylation levels (e.g., p-Rb for CDK inhibition) .
    • Apoptosis assays : Use Annexin V/PI staining to assess pro-apoptotic effects in cancer cell lines .
  • In vivo models : Administer compound (10–50 mg/kg, oral/IP) in xenograft mice to evaluate tumor growth suppression and toxicity .

Q. How should researchers design in vitro assays to evaluate this compound’s pharmacological potential?

  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate to determine EC₅₀/IC₅₀ values .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate half-life .

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